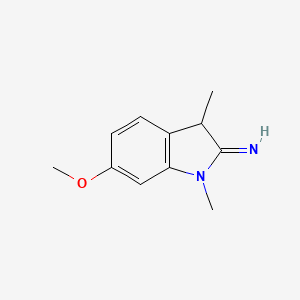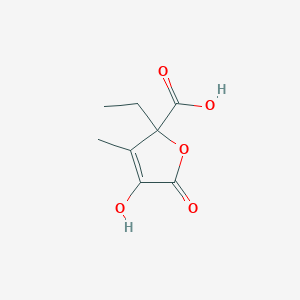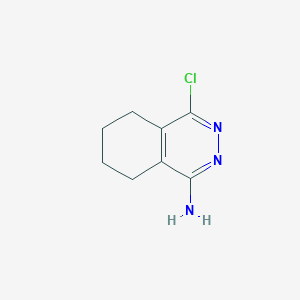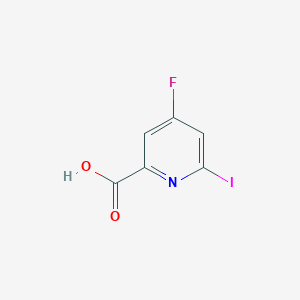
Ethyl 4-chloro-5-hydroxynicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-5-hydroxynicotinate is a chemical compound with the molecular formula C8H8ClNO3 It is a derivative of nicotinic acid and is characterized by the presence of a chloro group at the 4-position and a hydroxyl group at the 5-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-5-hydroxynicotinate can be synthesized through several methods. One common approach involves the chlorination of ethyl 4-hydroxynicotinate. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . Another method involves the direct esterification of 4-chloro-5-hydroxynicotinic acid with ethanol in the presence of a catalyst such as sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the chlorination process .
化学反応の分析
Types of Reactions
Ethyl 4-chloro-5-hydroxynicotinate undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of ethyl 4-chloro-5-oxonicotinate
Reduction: Formation of ethyl 5-hydroxynicotinate
Substitution: Formation of ethyl 4-substituted-5-hydroxynicotinate derivatives
科学的研究の応用
Ethyl 4-chloro-5-hydroxynicotinate has several scientific research applications:
作用機序
The mechanism of action of ethyl 4-chloro-5-hydroxynicotinate involves its interaction with specific molecular targets. The chloro and hydroxyl groups on the pyridine ring allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of these proteins, leading to various biological effects . The compound may also influence signaling pathways by affecting the phosphorylation status of key regulatory proteins .
類似化合物との比較
Ethyl 4-chloro-5-hydroxynicotinate can be compared with other similar compounds, such as:
Ethyl 4-hydroxynicotinate: Lacks the chloro group, which may result in different reactivity and biological activity.
Ethyl 5-chloro-4-hydroxynicotinate: Similar structure but with the chloro and hydroxyl groups at different positions, leading to distinct chemical properties.
Uniqueness
The presence of both chloro and hydroxyl groups on the pyridine ring of this compound makes it unique, as it can participate in a wider range of chemical reactions and interactions compared to its analogs .
特性
分子式 |
C8H8ClNO3 |
|---|---|
分子量 |
201.61 g/mol |
IUPAC名 |
ethyl 4-chloro-5-hydroxypyridine-3-carboxylate |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-10-4-6(11)7(5)9/h3-4,11H,2H2,1H3 |
InChIキー |
KGHMUUIWHVGLGL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=CC(=C1Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


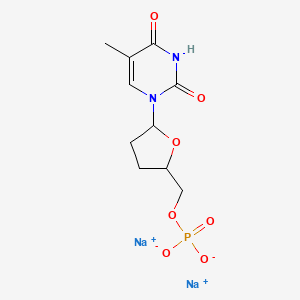
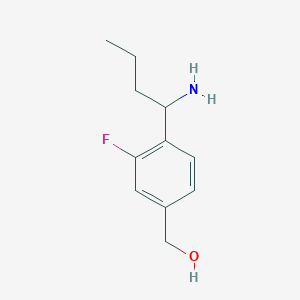
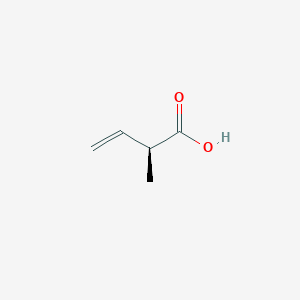
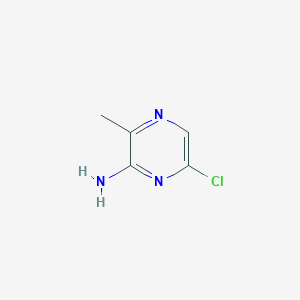
![7-(3,3,3-Trifluoro-2-hydroxy-2-methylpropyl)-1,3,7-triazaspiro[4.5]decane-2,4-dione](/img/structure/B13120951.png)

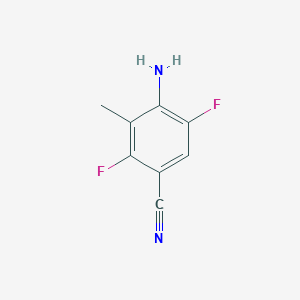
![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)
